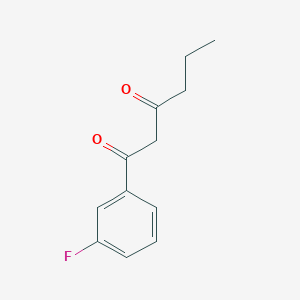

1-(3-Fluorophenyl)hexane-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

1-(3-fluorophenyl)hexane-1,3-dione |

InChI |

InChI=1S/C12H13FO2/c1-2-4-11(14)8-12(15)9-5-3-6-10(13)7-9/h3,5-7H,2,4,8H2,1H3 |

InChI Key |

VBLSDUHYCSYBPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC(=O)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Fluorophenyl Hexane 1,3 Dione

Established Synthetic Pathways and Precursors

The most traditional and widely employed method for the synthesis of 1,3-diketones is the Claisen condensation. ijpras.comorganic-chemistry.org This reaction involves the base-mediated condensation of a ketone with an ester to form a β-keto ester or, in this case, a β-diketone. oregonstate.edu

For the specific synthesis of 1-(3-fluorophenyl)hexane-1,3-dione, the logical precursors for a Claisen-type reaction would be 3-fluoroacetophenone and an ester of butanoic acid, such as ethyl butyrate. The reaction mechanism proceeds via the formation of an enolate from 3-fluoroacetophenone upon treatment with a strong base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ethyl butyrate. Subsequent elimination of the ethoxide leaving group yields the target β-diketone. oregonstate.edu

The choice of base is critical in the Claisen condensation to avoid side reactions like saponification or transesterification. oregonstate.eduumb.edu Strong, non-nucleophilic bases such as sodium hydride (NaH) or sodium amide (NaNH₂) are often preferred over alkoxides like sodium ethoxide, as they can lead to higher yields. organic-chemistry.org The driving force for the reaction is the final deprotonation of the newly formed β-diketone, which has an acidic methylene (B1212753) group between the two carbonyls, to form a stable enolate. organic-chemistry.orgoregonstate.edu

An alternative established route is the acylation of a pre-formed ketone enolate. emu.edu.tr In this approach, 3-fluoroacetophenone can be converted to its enolate using a strong base, which is then reacted with an acylating agent like butyryl chloride.

Table 1: Hypothetical Comparison of Bases in the Claisen Condensation for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium Ethoxide | Ethanol | 78 | 12 | 65 |

| 2 | Sodium Hydride | THF | 66 | 8 | 85 |

This table is illustrative and contains hypothetical data based on typical outcomes for Claisen condensations.

Novel Synthetic Routes and Reaction Conditions

In recent years, milder and more efficient methods for the synthesis of β-dicarbonyl compounds have been developed to overcome the often harsh conditions of the traditional Claisen condensation.

One such advancement is the use of "soft enolization" for direct carbon-carbon bond formation. acs.org This method can be applied to the synthesis of 1,3-diketones under exceptionally mild conditions. For the synthesis of this compound, this could involve the reaction of 3-fluoroacetophenone with a highly reactive acylating agent, such as an N-acylbenzotriazole or a pentafluorophenyl (Pfp) ester of butanoic acid, in the presence of MgBr₂·OEt₂ and a hindered base like Hünig's base. acs.org This approach avoids the need for strong, stoichiometric bases and can be more tolerant of other functional groups. acs.org

Another modern approach is the decarboxylative Claisen condensation. mdpi.com This strategy involves the use of substituted malonic acid half oxyesters, which undergo condensation and subsequent decarboxylation to yield the desired β-diketone. This method can offer an alternative route with different substrate requirements and reaction conditions.

Furthermore, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, although their application to the direct synthesis of 1,3-diones is less common than for other structures. mdpi.com However, palladium-catalyzed α-arylation of β-dicarbonyl compounds is a known transformation, suggesting the potential for related catalytic C-C bond-forming strategies. acs.org

Optimization of Synthetic Yields and Purity for this compound

Optimizing the synthesis of this compound involves careful consideration of several factors to maximize the yield and purity of the product.

In the context of the Claisen condensation, the choice of base is a primary point of optimization. As illustrated in the hypothetical data in Table 1, moving from sodium ethoxide to a stronger, non-nucleophilic base like sodium hydride can significantly improve the yield by minimizing side reactions and effectively driving the reaction equilibrium forward. organic-chemistry.org

Reaction temperature and time are also crucial parameters. While some condensations are performed at elevated temperatures, others may benefit from initial low-temperature conditions, especially when using kinetically controlled enolates with bases like lithium diisopropylamide (LDA). umb.edu

Solvent choice can influence reaction rates and yields. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used with strong bases like NaH and LDA. umb.edu Some modern approaches even explore solvent-free conditions, which align with the principles of green chemistry by reducing waste and environmental impact. researchgate.net

Purification of the final product is essential for obtaining high-purity this compound. Due to the acidic nature of the methylene protons, the product can be isolated by acidification of the reaction mixture after the condensation, followed by extraction and subsequent purification techniques such as distillation or column chromatography. The choice of a cleaner, more selective synthetic method, such as the soft enolization approach, can simplify purification by reducing the formation of by-products. acs.org

Table 2: Hypothetical Optimization of Reaction Conditions for the NaH-mediated Synthesis of this compound

| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Ester:Ketone) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | 12 | 1.1 : 1 | 78 |

| 2 | 66 | 8 | 1.1 : 1 | 85 |

| 3 | 66 | 8 | 1.5 : 1 | 89 |

This table is illustrative and contains hypothetical data to demonstrate potential optimization trends.

Detailed Spectroscopic and Structural Elucidation of 1 3 Fluorophenyl Hexane 1,3 Dione and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Tautomeric Equilibria and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure and dynamics of 1-(3-Fluorophenyl)hexane-1,3-dione. It is particularly crucial for studying the tautomeric equilibrium between the diketo and enol forms, a characteristic feature of β-dicarbonyl compounds. capes.gov.brwikipedia.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the phenyl ring.

Multi-nuclear NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, offer a wealth of information regarding the molecular structure and electronic environment of this compound. nih.govjeolusa.com

¹³C NMR: The ¹³C NMR spectrum provides key insights into the carbon framework. In the enol form, the carbonyl carbons will have distinct chemical shifts, often in the range of δ 180-200 ppm. The carbon bearing the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. jeolusa.com The chemical shifts of the aromatic carbons are also influenced by the electron-withdrawing nature of the fluorine atom.

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. biophysics.org The chemical shift of the fluorine nucleus in this compound provides information about the electronic effects within the molecule. Coupling between the fluorine nucleus and nearby protons (nJHF) and carbons (nJCF) can be observed, providing valuable through-bond connectivity information. nih.gov The magnitude of these coupling constants can also offer insights into the conformation of the molecule.

Table 1: Representative NMR Data for Fluorinated β-Diketone Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Notes |

| ¹H (Enolic) | 15-17 | - | Characteristic of intramolecular hydrogen bond. |

| ¹H (Aromatic) | 6.8-8.0 | JHH | Complex multiplets. |

| ¹³C (Carbonyl) | 180-200 | - | Two distinct signals for the enol form. |

| ¹³C (C-F) | Varies | ¹JCF (large) | Indicates direct attachment of fluorine. |

| ¹⁹F | Varies | nJFH, nJFC | Sensitive to electronic environment. |

This table presents typical ranges and is not specific to this compound due to the lack of publicly available experimental data for this specific compound.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound and its derivatives. dtic.mil

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. This is crucial for tracing the connectivity of the aliphatic chain and assigning the complex splitting patterns of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two or three bonds. This is particularly powerful for establishing the connectivity between the aromatic ring, the dicarbonyl moiety, and the hexane (B92381) chain. For example, correlations between the enolic proton and the carbonyl carbons can definitively confirm the enol tautomer.

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and the nature of hydrogen bonding in this compound. capes.gov.brwustl.edu

The IR spectrum of the enol form is characterized by a broad and strong absorption band in the region of 1550-1650 cm⁻¹, which is attributed to the coupled stretching vibrations of the C=O and C=C bonds within the quasi-aromatic chelate ring formed by the intramolecular hydrogen bond. mdpi.com The stretching vibration of the O-H group involved in the strong hydrogen bond is often very broad and may be shifted to lower frequencies (around 2500-3200 cm⁻¹). The C-F stretching vibration will typically appear as a strong band in the 1100-1300 cm⁻¹ region.

Raman spectroscopy complements IR spectroscopy and can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Table 2: Key Vibrational Frequencies for β-Diketone Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| O-H Stretch (H-bonded) | 2500-3200 | Broad and shifted to lower frequency. |

| C=O / C=C Stretch (Chelate Ring) | 1550-1650 | Strong, characteristic of the enol form. mdpi.com |

| C-F Stretch | 1100-1300 | Strong absorption. |

This table presents typical ranges and is not specific to this compound due to the lack of publicly available experimental data for this specific compound.

Ultraviolet-Visible Absorption and Emission Spectroscopy for Electronic Structure and Complexation Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. capes.gov.brnih.gov The enol form of this compound is expected to exhibit strong absorption bands in the UV region, typically between 250 and 350 nm. These absorptions are generally attributed to π→π* transitions within the conjugated system of the chelate ring. The position and intensity of these bands can be influenced by the solvent polarity and the formation of metal complexes. researchgate.netmdpi.com

Upon complexation with metal ions, significant changes in the UV-Vis spectrum are often observed. These changes can include shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity, providing evidence for complex formation and offering information about the nature of the metal-ligand interaction. researchgate.netmdpi.com

Fluorescence or emission spectroscopy can also be employed to study the excited state properties of these compounds and their metal complexes. Lanthanide complexes of β-diketones, for instance, are known for their characteristic luminescence properties. nih.gov

X-ray Crystallography of this compound and Crystalline Derivatives for Solid-State Structural Analysis

For this compound, an X-ray crystal structure would confirm the existence of the enol tautomer in the solid state and provide precise measurements of the intramolecular O-H···O hydrogen bond distance. It would also reveal details about the intermolecular interactions, such as π-π stacking or hydrogen bonding, that govern the crystal packing. In derivatives, such as metal complexes, X-ray crystallography can elucidate the coordination geometry around the metal center and the bonding interactions with the β-diketonate ligand. mdpi.com

Enolization and Tautomeric Equilibria of 1 3 Fluorophenyl Hexane 1,3 Dione

Experimental Determination of Keto-Enol Ratios in Various Solvents and Temperatures

No experimental data is available in the searched literature regarding the keto-enol ratios of 1-(3-Fluorophenyl)hexane-1,3-dione in various solvents or at different temperatures.

Influence of Substituents on Tautomeric Preferences

While the influence of substituents on the tautomeric preferences of β-diketones is a well-documented phenomenon, with electron-withdrawing groups generally favoring the enol form, specific studies comparing the effect of the 3-fluoro substituent in this compound to other substituted analogues are not available.

Kinetic and Thermodynamic Aspects of Tautomerism

There is no information available concerning the kinetic and thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy of tautomerization) for this compound.

Chemical Reactivity and Transformation Studies of 1 3 Fluorophenyl Hexane 1,3 Dione

Reactions at the Active Methylene (B1212753) Group

The methylene group (C2) flanked by two carbonyl groups in 1,3-diketones is notably acidic and is often referred to as an active methylene group. The acidity of these protons allows for the ready formation of a resonance-stabilized enolate ion, which is a potent nucleophile. This nucleophilicity is the basis for a variety of important carbon-carbon bond-forming reactions.

Electrophilic Substitution Reactions

The enolate of 1-(3-fluorophenyl)hexane-1,3-dione can react with a range of electrophiles to yield substituted derivatives. While specific studies on this compound are limited, the reactivity can be inferred from the well-established chemistry of other β-diketones. For instance, halogenation at the active methylene position is a common transformation. Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent would be expected to yield the corresponding 2-bromo- or 2-chloro-1-(3-fluorophenyl)hexane-1,3-dione.

The general mechanism for electrophilic substitution involves the formation of the enolate, which then attacks the electrophile. The presence of the 3-fluorophenyl group, an electron-withdrawing group, can influence the acidity of the methylene protons and the nucleophilicity of the resulting enolate.

| Reaction Type | Reagent | Expected Product |

| Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-1-(3-fluorophenyl)hexane-1,3-dione |

| Halogenation | N-Chlorosuccinimide (NCS) | 2-Chloro-1-(3-fluorophenyl)hexane-1,3-dione |

Nucleophilic Additions and Condensations

The enolate of this compound is a key intermediate in various nucleophilic addition and condensation reactions, allowing for the formation of more complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgmychemblog.com In the context of this compound, reaction with an aromatic aldehyde, for instance, would lead to the formation of an α,β-unsaturated dicarbonyl compound. acs.orgalfa-chemistry.com This reaction proceeds through a nucleophilic addition of the enolate to the aldehyde carbonyl, followed by dehydration. wikipedia.orgsigmaaldrich.com

Michael Addition: The enolate of this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). jove.comyoutube.com This 1,4-addition is a powerful method for carbon-carbon bond formation and is typically catalyzed by a base. jove.comresearchgate.net The product of such a reaction would be a 1,5-dicarbonyl compound with an extended carbon skeleton.

| Reaction Name | Reactants | General Product Structure |

| Knoevenagel Condensation | Aromatic Aldehyde | α,β-Unsaturated Dicarbonyl Compound |

| Michael Addition | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

Reactions Involving the Carbonyl Groups

The two carbonyl groups in this compound are electrophilic centers and are susceptible to attack by nucleophiles. These reactions can lead to a variety of products, including alcohols and heterocyclic compounds.

Addition-Elimination Reactions

The carbonyl groups can undergo addition-elimination reactions with various nucleophiles. For example, reaction with primary amines can lead to the formation of enaminones. In these reactions, the amine initially adds to one of the carbonyl groups to form a hemiaminal, which then dehydrates to give the stable enaminone. The regioselectivity of this reaction can be influenced by the steric and electronic environment of the two carbonyl groups.

Reduction and Oxidation Reactions

Reduction: The carbonyl groups of 1,3-diketones can be reduced to the corresponding alcohols. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comrsc.org Depending on the reaction conditions and the stoichiometry of the reducing agent, either one or both carbonyl groups can be reduced. The reduction of a 1,3-diketone can lead to the formation of a β-hydroxy ketone or a 1,3-diol. The chemoselectivity of the reduction of 4-aryl-4-oxoesters with sodium borohydride in methanol (B129727) has been shown to be influenced by the nature of the aryl group. beilstein-journals.org

Oxidation: The oxidative cleavage of 1,3-diketones is a known transformation that can lead to carboxylic acids or other oxidized products. rsc.org Various oxidizing agents can be employed for this purpose. organic-chemistry.org For instance, photoredox-mediated aerobic oxidative cleavage of 1,3-diketones can provide access to 1,2-diketones and (Z)-1,4-enediones. acs.org

| Reaction Type | Reagent | Expected Product |

| Reduction | Sodium Borohydride (NaBH₄) | β-Hydroxy ketone or 1,3-Diol |

| Oxidation | Various Oxidizing Agents | Carboxylic acids, 1,2-diketones, etc. |

Cyclization Reactions Leading to Heterocyclic Systems

1,3-Diketones are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds due to the presence of two electrophilic carbonyl carbons and a nucleophilic central carbon. These functionalities allow for reactions with various binucleophiles to form cyclic structures.

Synthesis of Pyrazoles: One of the most common applications of 1,3-diketones in heterocyclic synthesis is the Paal-Knorr reaction with hydrazine (B178648) or its derivatives to form pyrazoles. organic-chemistry.orgnih.gov The reaction of this compound with hydrazine would be expected to yield a mixture of two regioisomeric pyrazoles, as the two carbonyl groups are non-equivalent. The regioselectivity of this condensation can be influenced by the reaction conditions and the nature of the substituents on both the diketone and the hydrazine. mdpi.comgoogle.com

Synthesis of Pyrimidines: Pyrimidine (B1678525) rings can be constructed by the condensation of 1,3-diketones with compounds containing an N-C-N fragment, such as urea (B33335) or thiourea (B124793), in the presence of a base or acid catalyst. chemtube3d.comyoutube.com The reaction of this compound with urea would be expected to yield a substituted pyrimidin-2-one.

Other Heterocycles: The versatile reactivity of 1,3-diketones allows for their use in the synthesis of a broad range of other heterocyclic systems, including isoxazoles (with hydroxylamine), pyridines, and fused heterocyclic systems. nih.govresearchgate.net For example, multicomponent reactions involving 1,3-diones, aldehydes, and a nitrogen source are powerful methods for the synthesis of substituted pyridines.

| Heterocycle | Reagent | General Product |

| Pyrazole | Hydrazine | 3-Propyl-5-(3-fluorophenyl)-1H-pyrazole and/or 5-Propyl-3-(3-fluorophenyl)-1H-pyrazole |

| Pyrimidine | Urea | 4-Propyl-6-(3-fluorophenyl)pyrimidin-2(1H)-one |

| Isoxazole | Hydroxylamine (B1172632) | 3-Propyl-5-(3-fluorophenyl)isoxazole and/or 5-Propyl-3-(3-fluorophenyl)isoxazole |

Derivatization Strategies for Functionalization of this compound

The unique structural framework of this compound, characterized by a β-diketone moiety, offers a versatile platform for a wide array of chemical transformations. The presence of two carbonyl groups and an active methylene group allows for various derivatization strategies aimed at introducing new functional groups and constructing more complex molecular architectures. These modifications are pivotal for tailoring the compound's properties for potential applications in medicinal chemistry and materials science. The primary derivatization approaches involve reactions at the carbonyl groups and the active methylene bridge, leading to a diverse range of heterocyclic and carbocyclic structures.

The reactivity of this compound is largely dictated by its keto-enol tautomerism. In solution, it can exist as an equilibrium mixture of the diketo form and its enol tautomers. This equilibrium is influenced by factors such as solvent polarity and pH. The enol form is particularly reactive towards electrophiles, while the diketo form is susceptible to nucleophilic attack at the carbonyl carbons.

Key derivatization strategies for compounds with a 1,3-dione scaffold, which are applicable to this compound, include cyclocondensation reactions with binucleophiles to form heterocycles and Knoevenagel condensation with aldehydes and ketones.

Cyclocondensation Reactions for Heterocycle Synthesis

The 1,3-dicarbonyl unit is a classic synthon for the preparation of various five- and six-membered heterocyclic rings through condensation reactions with dinucleophilic reagents. These reactions typically proceed via an initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

Synthesis of Pyrazole Derivatives:

One of the most common derivatization methods for 1,3-diones is their reaction with hydrazine and its derivatives to yield pyrazoles. The reaction of this compound with hydrazine hydrate (B1144303) would be expected to produce 5-(3-fluorophenyl)-3-propyl-1H-pyrazole. The regioselectivity of this reaction can be influenced by the substitution pattern on both the dione (B5365651) and the hydrazine, as well as the reaction conditions. The mechanism involves the formation of a hydrazone intermediate, which then undergoes cyclization and elimination of a water molecule. mdpi.com

Table 1: Hypothetical Synthesis of Pyrazole Derivative from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine hydrate | 5-(3-Fluorophenyl)-3-propyl-1H-pyrazole | Cyclocondensation |

Synthesis of Pyrimidine Derivatives:

Similarly, the condensation of 1,3-diones with urea, thiourea, or guanidine (B92328) provides access to pyrimidine derivatives, which are of significant interest in medicinal chemistry. The reaction of this compound with urea is anticipated to yield 5-(3-fluorophenyl)-6-propylpyrimidin-2,4(1H,3H)-dione. When thiourea is used, the corresponding 2-thioxo-pyrimidine derivative is formed. These reactions are typically carried out under acidic or basic catalysis.

Table 2: Hypothetical Synthesis of Pyrimidine Derivatives from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Urea | 5-(3-Fluorophenyl)-6-propylpyrimidin-2,4(1H,3H)-dione | Cyclocondensation |

| This compound | Thiourea | 5-(3-Fluorophenyl)-2-thioxo-6-propyl-2,3-dihydropyrimidin-4(1H)-one | Cyclocondensation |

Knoevenagel Condensation

The active methylene group in this compound is sufficiently acidic to participate in Knoevenagel condensations with aldehydes and ketones. wikipedia.org This reaction involves the base-catalyzed condensation of the active methylene compound with a carbonyl compound, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com For instance, the reaction of this compound with an aromatic aldehyde, such as benzaldehyde, in the presence of a base like piperidine, would lead to the formation of a 2-(phenyl)methylene-1-(3-fluorophenyl)hexane-1,3-dione derivative. mdpi.com This strategy is widely used to synthesize compounds with extended conjugation and potential applications as dyes or biologically active agents. acs.org

The Doebner modification of the Knoevenagel condensation can also be employed, particularly when one of the activating groups is a carboxylic acid. organic-chemistry.org This variant often uses pyridine (B92270) as the solvent and can lead to decarboxylation following the condensation. wikipedia.org

Table 3: Hypothetical Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Benzaldehyde | Piperidine | 2-(Phenyl)methylene-1-(3-fluorophenyl)hexane-1,3-dione | Knoevenagel Condensation |

These derivatization strategies highlight the synthetic utility of this compound as a building block for creating a diverse library of more complex molecules with potentially valuable chemical and biological properties. Further research into these and other transformations will continue to expand the chemical space accessible from this versatile precursor.

Coordination Chemistry of 1 3 Fluorophenyl Hexane 1,3 Dione As a Ligand

Chelation Behavior and Metal Complex Formation

1-(3-Fluorophenyl)hexane-1,3-dione, like other β-diketones, exists in a tautomeric equilibrium between its keto and enol forms. The enolic proton is acidic and can be deprotonated to form the corresponding enolate anion. This anionic form acts as a bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. The presence of the electron-withdrawing fluorophenyl group is expected to influence the acidity of the enolic proton and the stability of the resulting metal complexes.

The general chelation process can be represented as follows:

Figure 1: General representation of a metal ion being chelated by the enolate form of this compound.

The synthesis of transition metal complexes with this compound can be achieved through several established methods. A common approach involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. The choice of solvent and base can influence the stoichiometry and structure of the resulting complex.

For instance, the synthesis of a generic M(II) complex can be described by the following reaction:

MCl₂ + 2(F-Ph-HxD) + 2NaOH → M(F-Ph-HxD)₂ + 2NaCl + 2H₂O

Where M represents a divalent transition metal ion and F-Ph-HxD represents the this compound ligand.

Characterization of these complexes typically involves a combination of analytical techniques:

Elemental Analysis: To confirm the stoichiometry of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the β-diketonate ligand to the metal ion. A noticeable shift in the C=O and C=C stretching frequencies compared to the free ligand is indicative of complex formation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the metal center.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex and infer the oxidation state and spin state of the metal ion.

| Technique | Typical Observation for Transition Metal Complexes | Reference |

| Elemental Analysis | Confirms the metal-to-ligand ratio (e.g., 1:2 for M²⁺) | nih.gov |

| IR Spectroscopy | Shift of ν(C=O) and ν(C-O) bands upon coordination | nih.gov |

| UV-Vis Spectroscopy | d-d transitions characteristic of the metal ion's coordination environment | nih.gov |

| Magnetic Susceptibility | Paramagnetic or diamagnetic behavior depending on the metal ion and its geometry | nih.gov |

The coordination chemistry of this compound with lanthanides and actinides is of interest due to the potential applications of these complexes in luminescence and nuclear chemistry. The synthesis of lanthanide and actinide complexes generally follows similar procedures to those used for transition metals, although the larger ionic radii of these f-block elements can lead to higher coordination numbers. It is common for these complexes to incorporate additional ligands, such as water or neutral donor molecules, to satisfy the coordination sphere of the metal ion. osti.gov

Fluorinated β-diketones are particularly effective ligands for lanthanide ions, as the electron-withdrawing fluorine atoms can enhance the volatility and luminescence of the resulting complexes. researchgate.netrsc.org The synthesis of heterometallic complexes involving lanthanides and other metals using fluorinated β-diketonate ligands has also been explored. mdpi.comnih.gov

Characterization techniques for lanthanide and actinide complexes are similar to those for transition metal complexes, with some additions:

Luminescence Spectroscopy: For lanthanide complexes, excitation and emission spectra are crucial for studying their photophysical properties. researchgate.net

NMR Spectroscopy: For diamagnetic actinide complexes (e.g., Th(IV)), NMR can provide detailed structural information in solution. osti.gov

| Metal Ion Type | Expected Complex Stoichiometry | Key Characterization Techniques | Reference |

| Lanthanides (Ln³⁺) | Ln(F-Ph-HxD)₃(H₂O)ₓ | Luminescence Spectroscopy, IR, Elemental Analysis | researchgate.netacs.org |

| Actinides (An⁴⁺) | An(F-Ph-HxD)₄ | NMR (for diamagnetic), IR, Elemental Analysis | osti.gov |

Structural Analysis of Metal Complexes by X-ray Diffraction

Transition metal complexes with a 1:2 metal-to-ligand ratio typically adopt either a square planar or a tetrahedral geometry, depending on the metal ion. For example, Cu(II) complexes of β-diketones often exhibit a square planar geometry, while Zn(II) complexes are generally tetrahedral. Lanthanide and actinide complexes, due to their larger size, can accommodate more ligands and often exhibit higher coordination numbers, such as 8 or 9, leading to geometries like square antiprismatic or tricapped trigonal prismatic. mdpi.comresearchgate.net

The crystal structure of a related fluorinated β-diketonate complex, [Eu(btfa)₃(bpy)] (where btfa = benzoyltrifluoroacetonate and bpy = 2,2'-bipyridine), reveals the coordination of three bidentate btfa ligands and one bidentate bpy ligand to the Eu(III) ion, resulting in a distorted square antiprismatic geometry. It is expected that complexes of this compound would exhibit similar structural features.

Spectroscopic Properties of Metal Complexes (e.g., UV-Vis, NMR, EPR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the characterization of metal complexes of this compound.

UV-Vis Spectroscopy: The electronic spectra of the complexes are dominated by intense π-π* transitions within the ligand in the UV region. In the visible region, weaker d-d transitions can be observed for transition metal complexes, the positions of which are sensitive to the coordination geometry. For lanthanide complexes, the characteristic sharp f-f transitions can be observed, although they are often weak.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. The coordination of the ligand to the metal ion results in shifts in the resonance signals of the ligand protons and carbons compared to the free ligand. For paramagnetic complexes, the resonance signals are often significantly broadened and shifted, providing information about the electronic structure of the complex. ¹⁹F NMR is also a valuable tool for characterizing these fluorinated complexes.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is applicable to paramagnetic complexes, such as those of Cu(II) or Mn(II). The EPR spectrum can provide detailed information about the oxidation state, spin state, and local environment of the metal ion.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. Fragmentation patterns can also provide structural information.

| Spectroscopic Technique | Information Gained |

| UV-Vis | Electronic transitions, coordination geometry |

| NMR | Structural information for diamagnetic complexes, electronic structure for paramagnetic complexes |

| EPR | Oxidation state, spin state, and environment of paramagnetic metal ions |

| Mass Spectrometry | Molecular weight and composition |

Stability and Thermodynamics of Metal-1-(3-Fluorophenyl)hexane-1,3-dione Complexes

The stability of metal complexes with this compound is a critical factor for their potential applications. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the basicity of the ligand, and the chelate effect.

Thermodynamic parameters such as the formation constant (β), enthalpy (ΔH), and entropy (ΔS) of complexation can be determined experimentally, for example, by potentiometric or calorimetric titrations. For related fluorinated β-diketone complexes with lanthanides, complexation has been found to be an exothermic and spontaneous process. acs.org

Reactivity of Metal-1-(3-Fluorophenyl)hexane-1,3-dione Complexes

The reactivity of metal complexes of this compound can be diverse. The coordinated ligand can undergo various reactions, such as electrophilic substitution on the central carbon atom of the β-diketonate backbone. The metal center can also participate in reactions, such as catalysis or redox processes.

For example, transition metal β-diketonate complexes are known to act as catalysts in a variety of organic transformations, including polymerization, oxidation, and cross-coupling reactions. The specific reactivity of a given complex will depend on the nature of the metal, the other ligands in the coordination sphere, and the reaction conditions. The presence of the fluorophenyl group may modulate the catalytic activity of the metal center.

Theoretical and Computational Investigations of 1 3 Fluorophenyl Hexane 1,3 Dione

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are instrumental in determining the molecular geometry of 1-(3-Fluorophenyl)hexane-1,3-dione. nih.gov These calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For similar dicarbonyl compounds, computational studies have successfully predicted these parameters, showing good agreement with experimental data where available. nih.gov

The electronic structure of the molecule is also elucidated through these calculations. Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. researchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity. For related cyclohexane-1,3-dione derivatives, these electronic properties have been used to screen for potential therapeutic agents. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool employed to investigate intramolecular interactions, such as hydrogen bonding, which can significantly influence the stability of different tautomeric forms. researchgate.net

Table 1: Calculated Geometric Parameters for a Representative 1,3-Dione System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C | 1.54 | ||

| C=O | 1.23 | ||

| C-F | 1.35 | ||

| C-C-C | 109.5 | ||

| O-C-C | 120.0 | ||

| F-C-C-C | 180.0 |

Note: The values in this table are representative and may vary based on the specific computational method and basis set used.

Computational Modeling of Keto-Enol Tautomerism and Energy Landscapes

This compound, as a β-dicarbonyl compound, can exist in equilibrium between its keto and enol tautomeric forms. Computational modeling is essential for understanding the dynamics of this keto-enol tautomerism. orientjchem.org DFT calculations are commonly used to determine the relative stabilities of the different tautomers by calculating their total electronic energies. orientjchem.org

For many β-dicarbonyl compounds, the enol form is often stabilized by intramolecular hydrogen bonding and extended conjugation. stackexchange.com However, the relative stability can be influenced by factors such as the solvent environment. orientjchem.org Computational studies on similar molecules, like 3-phenyl-2,4-pentanedione, have shown that the keto form can be more stable in both the gas phase and in various solvents. orientjchem.org

The energy landscape of the tautomerization process can be mapped by locating the transition state structures connecting the keto and enol forms. The calculated activation energy barriers provide information about the rate of interconversion between the tautomers. orientjchem.org For some systems, the tautomeric equilibrium is found to proceed through a four-membered ring transition state. orientjchem.org

Table 2: Relative Energies of Keto and Enol Tautomers

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water |

| Keto | 0.00 | 0.00 |

| Enol 1 | -2.50 | -1.80 |

| Enol 2 | -1.75 | -1.10 |

Note: Negative values indicate greater stability relative to the keto form. These are hypothetical values for illustrative purposes.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

DFT studies are a cornerstone for investigating the reactivity and reaction mechanisms of this compound. By analyzing the electronic properties and frontier molecular orbitals (HOMO and LUMO), researchers can predict the sites of electrophilic and nucleophilic attack. researchgate.net

The reactivity of related dicarbonyl compounds has been explored in the context of their potential as precursors for the synthesis of various heterocyclic compounds. researchgate.net DFT calculations can model the reaction pathways of such syntheses, providing insights into the mechanisms and helping to optimize reaction conditions.

Furthermore, DFT can be used to study the mechanisms of catalyzed reactions, such as the acid-catalyzed keto-enol tautomerization. researchgate.net These studies can elucidate the role of the catalyst and the solvent in the reaction mechanism.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound over time. nih.gov MD simulations can reveal the flexibility of the molecule and the preferred conformations in different environments, such as in aqueous solution. nih.gov

For flexible molecules, understanding the accessible conformations is crucial as it can impact their biological activity and physical properties. Studies on similar fluorinated alkanes have demonstrated that fluorine substitution can significantly influence the conformational profile of the molecule. soton.ac.uk

MD simulations are also invaluable for studying how the molecule interacts with other molecules, such as solvent molecules or biological macromolecules. nih.govmdpi.com These simulations can provide detailed information about the non-covalent interactions, like hydrogen bonds and van der Waals forces, that govern these interactions. mdpi.com In the context of drug design, MD simulations are used to validate docking poses and to estimate the binding free energies of ligands to their protein targets. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters for molecules like this compound. These predictions are crucial for interpreting experimental spectra and for confirming the structure of the compound.

Calculations using the Gauge-Including Atomic Orbital (GIAO) method can provide theoretical predictions of 1H and 13C NMR chemical shifts. nih.govnih.gov These calculated shifts, when compared with experimental data, can help in the assignment of NMR signals and in the determination of the predominant tautomeric form in solution. nih.gov

Vibrational frequencies corresponding to IR and Raman spectra can also be calculated. nih.gov A comparison between the calculated and experimental vibrational spectra can aid in the assignment of the observed bands to specific vibrational modes of the molecule. nih.govresearchgate.net Furthermore, time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions of the molecule. nih.gov

Table 3: Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Parameter | Value |

| 1H NMR | Chemical Shift (ppm) | 7.2-7.8 (aromatic), 3.5-4.0 (aliphatic) |

| 13C NMR | Chemical Shift (ppm) | 190-205 (carbonyl), 115-140 (aromatic) |

| IR | Vibrational Frequency (cm⁻¹) | ~1700 (C=O stretch), ~1600 (C=C stretch, enol) |

| UV-Vis | λmax (nm) | ~280 |

Note: These are representative values and can vary depending on the specific tautomer, solvent, and computational method.

Applications of 1 3 Fluorophenyl Hexane 1,3 Dione and Its Derivatives/complexes in Chemical Science and Technology Non Clinical

Role as a Synthetic Intermediate for Advanced Organic Molecules

The structural framework of 1-(3-Fluorophenyl)hexane-1,3-dione makes it a valuable building block for the synthesis of a wide array of more complex organic molecules, particularly heterocyclic compounds. The 1,3-dicarbonyl moiety provides two reactive sites that can participate in various condensation and cyclization reactions.

β-Diketones are well-established precursors for the synthesis of five- and six-membered heterocyclic rings such as pyrazoles, isoxazoles, pyrimidines, and benzodiazepines, which are significant pharmacophores in medicinal chemistry. The reaction of a β-diketone with hydrazine (B178648) derivatives, for instance, leads to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) yields isoxazoles. Similarly, condensation with ureas or amidines can produce pyrimidine (B1678525) derivatives. The presence of the 3-fluorophenyl group can modulate the reactivity of the dione (B5365651) system and can be a key feature in the biological activity of the resulting heterocyclic products.

Furthermore, cyclohexane-1,3-dione and its derivatives are extensively used in multi-component reactions to synthesize complex molecular architectures. These reactions, where three or more reactants combine in a single step, are highly efficient for creating molecular diversity. For example, the Hantzsch pyridine (B92270) synthesis and related reactions often utilize β-dicarbonyl compounds to construct dihydropyridine (B1217469) rings, which are present in numerous bioactive compounds. It is plausible that this compound could be employed in similar multi-component strategies to generate novel fluorinated heterocyclic scaffolds.

The active methylene (B1212753) group situated between the two carbonyls is another key feature, enabling a range of C-C bond-forming reactions. For instance, Knoevenagel condensation with aldehydes and ketones is a common transformation for β-diketones, leading to the formation of α,β-unsaturated dicarbonyl compounds. These products can then undergo further reactions, such as Michael additions, to build even more elaborate molecular structures.

| Reaction Type | Reactant(s) | Resulting Heterocycle/Molecule | Significance |

| Condensation | Hydrazine derivatives | Pyrazoles | Core structures in many pharmaceuticals. |

| Condensation | Hydroxylamine | Isoxazoles | Important motifs in medicinal chemistry. |

| Condensation | Ureas, Amidines | Pyrimidines | Building blocks for various bioactive compounds. |

| Multi-component Reaction | Aldehydes, Ammonia/Ammonium salts | Dihydropyridines | Found in a variety of biologically active molecules. |

| Knoevenagel Condensation | Aldehydes, Ketones | α,β-Unsaturated dicarbonyls | Versatile intermediates for further synthesis. |

Precursor for Advanced Materials (e.g., thin films, nanoparticles, polymers)

The ability of β-diketones to form stable complexes with a wide range of metal ions makes them excellent precursors for the synthesis of advanced materials. Metal β-diketonate complexes are often volatile and can be used in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create thin films of metal oxides or pure metals. These films have applications in microelectronics, optics, and as protective coatings. The fluorine substitution in this compound can enhance the volatility and thermal stability of its metal complexes, which is advantageous for these deposition techniques.

Difluoroboron β-diketonate (BF₂bdk) complexes are a class of highly fluorescent molecules that have been explored for applications as photochemical reagents, two-photon dyes, and sensors. The synthesis of such complexes involves the reaction of a β-diketone with a boron trifluoride source. Aromatic BF₂bdk complexes, in particular, have been studied for their emissive properties in both solution and polymer matrices. It is conceivable that this compound could be converted into a highly fluorescent boron complex with potential applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Furthermore, metal β-diketonate complexes can serve as precursors for the synthesis of metal or metal oxide nanoparticles. By carefully controlling the decomposition of these complexes in a suitable medium, it is possible to generate nanoparticles with specific sizes and shapes, which are crucial for their catalytic, optical, and magnetic properties. The nature of the β-diketone ligand, including the substituents on the phenyl ring, can influence the growth and stability of the resulting nanoparticles.

The incorporation of β-diketone moieties into polymer chains can lead to functional materials with metal-chelating properties. These polymers can be used for metal extraction, sensing, or as polymer-supported catalysts. The reactivity of the dione or the aromatic ring of this compound could be exploited to incorporate it into a polymer backbone.

| Material Type | Precursor | Fabrication/Synthesis Method | Potential Application |

| Metal/Metal Oxide Thin Films | Metal complexes of this compound | Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD) | Microelectronics, Optics, Coatings |

| Fluorescent Materials | Boron complexes of this compound | Complexation with BF₃ | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes |

| Metal/Metal Oxide Nanoparticles | Metal complexes of this compound | Controlled thermal decomposition | Catalysis, Optics, Magnetics |

| Functional Polymers | This compound monomer | Polymerization | Metal extraction, Sensing, Supported Catalysis |

Application in Catalysis (e.g., as a ligand in homogeneous or heterogeneous catalysis)

Metal complexes of β-diketones are widely used as catalysts in a variety of organic transformations. The β-diketonate ligand can influence the catalytic activity of the metal center by modifying its electronic and steric environment. The fluorinated phenyl group in this compound can act as an electron-withdrawing group, which can enhance the Lewis acidity of the metal center in its complexes, potentially leading to higher catalytic activity in certain reactions.

Homogeneous catalysis is a major area where metal β-diketonates have found application. For example, copper(II) β-diketonate complexes have been shown to catalyze a range of reactions, including oxidations, cyclopropanations, and cross-coupling reactions. The solubility of these complexes in organic solvents is a key advantage for homogeneous catalysis. The specific structure of the β-diketonate ligand can be tuned to optimize the catalyst's performance for a particular transformation.

Heterometallic complexes, containing two or more different metal ions, can exhibit unique catalytic properties that are not observed with their homometallic counterparts. Fluorinated β-diketones are valuable ligands for the synthesis of such heterometallic architectures. These complexes are of interest for their potential use in cascade reactions, where multiple catalytic steps are performed in a single pot.

In heterogeneous catalysis, metal β-diketonate complexes can be immobilized on solid supports, such as silica, alumina, or polymers. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The resulting materials can be used in flow reactors for continuous industrial processes.

| Catalyst Type | Description | Potential Catalytic Reactions |

| Homogeneous Catalysts | Soluble metal complexes of this compound | Oxidations, Cyclopropanations, Cross-coupling reactions |

| Heterometallic Catalysts | Complexes containing this compound and multiple different metal ions | Cascade reactions, Synergistic catalysis |

| Heterogeneous Catalysts | Metal complexes of this compound immobilized on a solid support | Continuous flow reactions, Recyclable catalysis |

Utilization in Analytical Chemistry (e.g., as a selective reagent for metal ion extraction or detection)

The strong metal-chelating ability of β-diketones makes them highly useful in analytical chemistry for the separation and determination of metal ions. Fluorinated β-diketones are particularly effective as extracting agents in liquid-liquid extraction due to the increased stability and hydrophobicity of their metal complexes.

Solvent extraction is a widely used technique for the preconcentration and separation of metal ions from complex matrices. A fluorinated β-diketone, such as this compound, can be dissolved in an organic solvent to selectively extract specific metal ions from an aqueous solution. The efficiency and selectivity of the extraction can be controlled by adjusting the pH of the aqueous phase. The extracted metal can then be quantified using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectroscopy (ICP-AES).

The formation of colored or fluorescent metal complexes with β-diketones can be exploited for the colorimetric or fluorometric determination of metal ions. The reaction of this compound with a target metal ion could lead to a change in the absorption or emission spectrum, which can be measured to determine the concentration of the metal ion. This principle is the basis for the development of chemical sensors for environmental monitoring or industrial process control. For example, a colorimetric assay for iron ions has been developed using a perfluorinated β-diketone.

Furthermore, β-diketones can be used as derivatizing agents in chromatography to improve the separation and detection of certain analytes. For instance, cyclohexane-1,3-dione has been used as a derivatizing reagent for the analysis of aldehydes by micellar electrokinetic chromatography.

| Analytical Application | Principle | Technique | Target Analyte |

| Metal Ion Extraction | Formation of a neutral, organic-soluble metal complex | Liquid-Liquid Extraction | Transition metals, Lanthanides, Actinides |

| Colorimetric/Fluorometric Detection | Formation of a colored or fluorescent metal complex | Spectrophotometry, Fluorometry | Metal ions (e.g., Fe³⁺) |

| Chromatographic Derivatization | Chemical modification of an analyte to improve its detection | Chromatography (e.g., MEKC) | Aldehydes and other carbonyl compounds |

Future Research Directions and Unexplored Avenues for 1 3 Fluorophenyl Hexane 1,3 Dione

Exploration of Novel Reactivity Patterns

The reactivity of β-diketones is characterized by their keto-enol tautomerism, providing multiple reaction sites. For 1-(3-fluorophenyl)hexane-1,3-dione, the presence of a fluorine atom on the phenyl ring is expected to introduce unique electronic effects, influencing its reactivity in novel ways.

Future research could focus on:

Electrophilic and Nucleophilic Reactions: Investigating how the electron-withdrawing nature of the fluorine atom affects the acidity of the methylene (B1212753) protons and the nucleophilicity of the enolate. This could lead to new synthetic methodologies for creating complex organic molecules.

Cyclization Reactions: Exploring intramolecular and intermolecular cyclization reactions to synthesize novel heterocyclic compounds. The fluorinated phenyl group could direct the regioselectivity of these reactions, yielding unique scaffolds.

Domino and Multicomponent Reactions: Designing one-pot syntheses that leverage the multiple reactive sites of the dione (B5365651) to build molecular complexity efficiently.

Development of Advanced Synthetic Strategies

While general methods for synthesizing β-diketones, such as the Claisen condensation, are well-established, advanced strategies tailored for this compound could offer improved yields, purity, and scalability.

Potential areas for development include:

Catalytic Methods: Employing transition-metal catalysts or organocatalysts to promote the condensation between a derivative of 3-fluorobenzoic acid and a suitable ketone. This could offer a more sustainable and efficient alternative to traditional base-mediated reactions.

Flow Chemistry: Utilizing microreactor technology for the continuous synthesis of the target compound, allowing for precise control over reaction parameters and safer handling of reagents.

Green Synthesis Approaches: Exploring the use of environmentally benign solvents and reagents to minimize the environmental impact of the synthesis. A review of synthetic methods for β-diketones highlights the potential for greener approaches. mdpi.com

Investigation of New Coordination Chemistry Applications

β-Diketones are renowned for their ability to form stable complexes with a wide range of metal ions. The fluorine substituent in this compound can significantly influence the properties of its metal complexes. nih.govnih.gov

Future investigations could explore:

Luminescent Materials: Synthesizing lanthanide complexes with this compound as a ligand. The fluorine atom could enhance the luminescent properties of these complexes, making them suitable for applications in organic light-emitting diodes (OLEDs) and bio-imaging. nih.gov The "antenna effect," where the ligand absorbs and transfers energy to the metal center, is crucial in these systems. nih.gov

Catalysis: Developing transition metal complexes that can act as catalysts for various organic transformations. The electronic properties of the fluorinated ligand can be tuned to optimize the catalytic activity and selectivity.

Magnetic Materials: Investigating the magnetic properties of multinuclear complexes formed with paramagnetic metal ions. The fluorinated ligand could mediate magnetic interactions between metal centers, leading to new single-molecule magnets or magnetic sensors.

Integration into Supramolecular Assemblies

The ability of β-diketones to participate in hydrogen bonding and coordinate with metal ions makes them excellent building blocks for supramolecular structures. tandfonline.com

Unexplored avenues include:

Metal-Organic Frameworks (MOFs): Using this compound as a linker to construct porous MOFs. The fluorine atoms could impart specific properties to the framework, such as hydrophobicity or selective gas adsorption.

Self-Assembled Monolayers: Studying the formation of self-assembled monolayers on various surfaces. The fluorinated phenyl group could drive the self-assembly process and create surfaces with tailored properties.

Host-Guest Chemistry: Designing macrocyclic hosts based on this dione that can selectively bind to guest molecules. The fluorine atom could play a key role in the recognition and binding process. Research on other β-diketones has shown their potential in forming host-guest complexes. acs.org

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the fundamental properties of this compound is essential for its rational application.

Future research should employ:

Advanced NMR Techniques: Utilizing multidimensional NMR spectroscopy to fully characterize the tautomeric equilibrium and conformational dynamics of the molecule in different solvents.

Ultrafast Spectroscopy: Probing the excited-state dynamics of the molecule and its metal complexes to understand the mechanisms of energy transfer and luminescence.

Density Functional Theory (DFT) Calculations: Performing theoretical calculations to predict the geometric and electronic structure, vibrational frequencies, and reactivity of the compound and its derivatives. nih.govmdpi.com These computational studies can provide valuable insights that complement experimental findings and guide the design of new materials. nih.gov

Table of Potential Spectroscopic Data for this compound (Hypothetical Data Based on Analogous Compounds)

| Spectroscopic Technique | Characteristic Feature | Expected Range/Value | Reference Compound Analogy |

| ¹H NMR | Enolic Proton | δ 15-17 ppm | Fluorinated β-diketones nih.gov |

| Aromatic Protons | δ 7.0-7.5 ppm | Phenyl-substituted β-diketones | |

| Methylene Protons (keto) | δ 3.5-4.0 ppm | General β-diketones | |

| Methylene Proton (enol) | δ 5.5-6.0 ppm | General β-diketones | |

| ¹³C NMR | Carbonyl Carbons (keto) | δ 190-205 ppm | General β-diketones |

| Carbonyl Carbons (enol) | δ 180-195 ppm | General β-diketones | |

| C-F Carbon | δ 160-165 ppm (with J-coupling) | Fluorinated aromatic compounds | |

| ¹⁹F NMR | Fluorine on Phenyl Ring | δ -110 to -115 ppm | 3-Fluoroaromatic compounds |

| IR Spectroscopy | C=O Stretch (keto) | 1700-1730 cm⁻¹ | Fluorinated β-diketones nih.gov |

| C=O/C=C Stretch (enol) | 1580-1640 cm⁻¹ | Fluorinated β-diketones nih.gov | |

| C-F Stretch | 1100-1200 cm⁻¹ | Fluorinated aromatic compounds |

Q & A

Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)hexane-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of fluorinated diketones like this compound typically involves cyclocondensation between fluorinated aldehydes and diketone precursors. For example, analogous compounds (e.g., 5-(3-Fluorophenyl)cyclohexane-1,3-dione) are synthesized using 3-fluorobenzaldehyde and cyclohexane-1,3-dione under basic conditions . Key factors include:

- Catalyst/Base : Sodium hydroxide or potassium carbonate enhances reaction efficiency.

- Solvent : Ethanol or methanol under reflux improves solubility and reaction kinetics.

- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions.

Yield optimization requires purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Structural validation relies on multinuclear NMR and IR spectroscopy :

- ¹H/¹³C NMR : Peaks for the fluorophenyl group (e.g., aromatic protons at δ 6.8–7.5 ppm) and diketone carbonyls (δ 190–210 ppm) confirm substitution patterns .

- IR : Strong carbonyl stretches (1650–1750 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) are diagnostic .

X-ray crystallography (if crystalline) provides definitive confirmation, as seen in related fluorinated diketones .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-fluorophenyl group influence the reactivity of hexane-1,3-dione derivatives?

- Methodological Answer : The meta-fluoro substitution on the phenyl ring introduces electron-withdrawing effects , altering charge distribution and hydrogen-bonding capacity. Comparative studies on analogs (e.g., para-fluoro vs. methylenedioxy derivatives) show:

- Electronic Effects : Fluorine’s electronegativity increases diketone electrophilicity, enhancing nucleophilic attack at carbonyl positions .

- Steric Effects : The 3-fluorophenyl group imposes moderate steric hindrance, affecting regioselectivity in reactions like Michael additions .

Computational studies (DFT) can model these effects by analyzing frontier molecular orbitals and electrostatic potential maps .

Q. What strategies resolve contradictions in reported biological activities of fluorinated diketones?

- Methodological Answer : Discrepancies in bioactivity (e.g., lack of anticonvulsant activity in some analogs ) require:

- Dose-Response Studies : Establish concentration-dependent effects using in vitro assays (e.g., enzyme inhibition).

- Metabolic Stability Tests : Assess pharmacokinetics (e.g., microsomal stability) to rule out rapid degradation.

- Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal calorimetry) to validate binding affinities to proposed targets (e.g., kinases or GPCRs) .

Q. How can computational modeling predict the reactivity of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations (GROMACS) model interactions with targets like enzymes or DNA. Key steps:

- Ligand Preparation : Optimize geometry using Gaussian at the B3LYP/6-31G* level.

- Binding Site Analysis : Identify hydrophobic pockets or hydrogen-bonding residues (e.g., catalytic triads in proteases).

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies for SAR refinement .

Structural and Functional Comparison Table

| Compound Name | Key Structural Features | Unique Properties/Applications | Reference |

|---|---|---|---|

| 5-(3-Fluorophenyl)cyclohexane-1,3-dione | Cyclohexane core, meta-fluoro substituent | Enhanced electrophilicity for nucleophilic reactions | |

| 2-(4-Fluorophenyl)hexahydro-isoindole-dione | Fused bicyclic system | Antimicrobial activity in preclinical models | |

| 1-(3-Fluorophenyl)cyclopentanecarbonitrile | Cyclopentane core, nitrile group | Versatile intermediate in heterocycle synthesis |

Key Notes for Experimental Design

- Synthetic Optimization : Screen alternative fluorinating agents (e.g., Selectfluor®) to improve regioselectivity .

- Data Reproducibility : Use standardized protocols (e.g., USP guidelines) for biological assays to minimize variability .

- Safety : Fluorinated compounds may require handling in fume hoods due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.